N-(2-carbamoylphenyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[2-(AMINOCARBONYL)PHENYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline core, phenyl groups, and an aminocarbonyl moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[2-(AMINOCARBONYL)PHENYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of an appropriate quinoline derivative with a phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane or toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N~3~-[2-(AMINOCARBONYL)PHENYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the quinoline core.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out to introduce different substituents on the phenyl or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce partially or fully reduced quinoline compounds.
Scientific Research Applications
N~3~-[2-(AMINOCARBONYL)PHENYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-[2-(AMINOCARBONYL)PHENYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N~3~-[2-(AMINOCARBONYL)PHENYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE: shares structural similarities with other quinoline derivatives, such as:
Uniqueness
The uniqueness of N3-[2-(AMINOCARBONYL)PHENYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H19N3O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H19N3O4/c24-21(28)15-9-4-5-10-18(15)25-22(29)17-13-16-19(11-6-12-20(16)27)26(23(17)30)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H2,24,28)(H,25,29) |
InChI Key |
KCRAXWAEWQPIGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(=O)N)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.